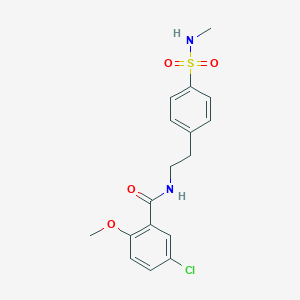JC124

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
- PubChem Entry: The National Institutes of Health's PubChem database provides some basic information on the compound, including its structure, synonyms, and some physical and chemical properties []. However, there are no citations for published research associated with this compound on PubChem.
- Limited Commercial Availability: Several chemical suppliers list 5-Chloro-2-methoxy-N-(4-(N-methylsulfamoyl)phenethyl)benzamide in their catalogs, but information on its applications is not provided [, ].
JC124 is a novel small molecule compound classified as a NLRP3 inflammasome inhibitor. This compound was developed based on the structure of glyburide and is part of a class of sulfonamide analogs designed to selectively inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. JC124 has shown promise in various preclinical models, particularly in its ability to modulate inflammatory pathways associated with neurodegenerative diseases like Alzheimer's disease and acute myocardial infarction .
In vivo studies have demonstrated that JC124 significantly reduces inflammatory responses in models of traumatic brain injury and Alzheimer's disease. It decreases the number of degenerating neurons and inflammatory cell infiltration while also reducing levels of IL-1β . In models of acute myocardial infarction, JC124 treatment has been shown to block inflammasome formation and reduce myocardial infarct size without inducing hypoglycemia, highlighting its therapeutic potential .
JC124 is being investigated for its potential applications in treating various inflammatory conditions, particularly neurodegenerative diseases like Alzheimer's disease and acute myocardial infarction. Its ability to selectively inhibit the NLRP3 inflammasome positions it as a candidate for therapies aimed at reducing chronic inflammation associated with these conditions .
JC124 has been shown to directly interact with the NLRP3 protein through photoaffinity labeling techniques. This interaction is crucial for its inhibitory action on inflammasome formation. Unlike other inhibitors such as MCC950, JC124 appears to bind differently within the NLRP3 complex, suggesting unique mechanistic pathways that warrant further investigation .
Several compounds share structural or functional similarities with JC124, particularly those targeting the NLRP3 inflammasome. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| MCC950 | Selective NLRP3 inhibitor | Binds to ATP-hydrolysis motif |
| Glyburide | Sulfonylurea; indirectly affects NLRP3 | Primarily used for diabetes management |
| CP-456773 | Inhibits IL-1β processing via NLRP3 | Potent against ATP-induced IL-1β |
| VX-765 | Caspase-1 inhibitor | Targets multiple pathways beyond NLRP3 |
JC124's unique structural modifications allow it to exhibit selective inhibition of NLRP3 without affecting other pathways, making it a promising candidate for specific therapeutic interventions in inflammatory diseases .
Molecular Formula and Weight Analysis
JC124’s molecular formula is C₁₇H₁₉ClN₂O₄S, with a molecular weight of 382.86 g/mol. The structure comprises a benzamide core substituted with a 2-methoxy and 5-chloro group, linked via a phenethyl chain to a sulfonamide moiety. The SMILES notation, CNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1, confirms this connectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂O₄S | |
| Molecular Weight | 382.86 g/mol | |
| SMILES | CNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1 |
Spectroscopic Characterization (NMR, MS)
While explicit NMR or mass spectrometry (MS) data for JC124 are not directly reported in the literature, its structural analogues provide insights into its spectroscopic profile. For example, compound 2 (a JC124 derivative) exhibits characteristic ¹H NMR signals at δ 8.18 (t, J = 5.58 Hz, 1H), 7.70−7.74 (m, 3H), and 3.81 (s, 3H), corresponding to the benzamide and methoxy groups. ¹³C NMR data for similar compounds reveal peaks at δ 164.9 (C=O), 156.9 (OCH₃), and 144.4 (C-Cl).
Key Observations:
- Benzamide Core: Resonances for the amide proton (δ 8.18–8.24) and aromatic protons (δ 7.70–7.74).
- Sulfonamide Moiety: Peaks for the N-methyl group (δ 2.94–2.41) and sulfonamide sulfur (δ 144.4–145.7).
- Chlorine Substituent: Deshielded aromatic protons near δ 7.77 (d, J = 8.33 Hz).
Solubility and Stability Profiles
JC124 demonstrates moderate solubility in polar aprotic solvents. Key solubility data include:
| Solvent | Concentration (mg/mL) | Conditions | Source |
|---|---|---|---|
| DMSO | 225–250 | pH 3 (HCl), ultrasonication | |
| DMSO (10 mM solution) | 10 mM in DMSO (pH adjusted) | Storage at -80°C for ≤6 months |
Stability:
Synthetic Pathways and Optimization
Key Intermediate Synthesis Strategies
JC124 is synthesized via a two-step convergent approach:
Benzamide Core Preparation:
Sulfonamide Moiety Introduction:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amidation (Core) | EDC/HOBt, DMF, RT, 12 h | 65–75% | |
| Sulfonamide Formation | MeSO₂Cl, Et₃N, CH₂Cl₂, 0°C | 60–70% |
Catalytic and Reaction Condition Optimization
Synthetic optimization focuses on improving yield and selectivity:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Temperature Control: Sulfonamide formation is performed at 0°C to minimize side reactions (e.g., over-alkylation).
- Catalyst-Free Reactions: Direct coupling of benzamide precursors eliminates catalyst-related impurities, simplifying purification.
Purity Assessment via HPLC and Chromatographic Methods
Purity is quantified using reversed-phase HPLC with UV detection (e.g., 254 nm):
| Parameter | Value | Source |
|---|---|---|
| Column | C18, 150 × 4.6 mm, 5 μm | |
| Mobile Phase | ACN/H₂O (0.1% TFA) gradient | |
| Retention Time | ~8–10 min (JC124 analogues) | |
| Purity Threshold | ≥95% (area under curve) |
Integration Challenges:
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Dates
2. 1: Yin J, Zhao F, Chojnacki JE, Fulp J, Klein WL, Zhang S, Zhu X. NLRP3 Inflammasome Inhibitor Ameliorates Amyloid Pathology in a Mouse Model of Alzheimer's Disease. Mol Neurobiol. 2018 Mar;55(3):1977-1987. doi: 10.1007/s12035-017-0467-9. Epub 2017 Mar 2. PubMed PMID: 28255908; PubMed Central PMCID: PMC5585057.








